molecular formula C16H17N5O4 B11939029 N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline CAS No. 6373-96-2

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline

Cat. No.: B11939029
CAS No.: 6373-96-2
M. Wt: 343.34 g/mol
InChI Key: MZKPZDRFDHZNND-UHFFFAOYSA-N
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Description

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is an aromatic azo compound characterized by a central azo (-N=N-) group linking two aromatic rings: a 2,4-dinitrophenyl group and an N,N-diethyl-substituted aniline. This structure confers strong electron-withdrawing (2,4-dinitro) and electron-donating (diethylamino) groups, creating a "push-pull" electronic system. Such compounds are typically used as dyes due to their intense coloration and stability. The synthesis likely involves diazotization of 2,4-dinitroaniline followed by coupling with N,N-diethylaniline, analogous to the production of D&C Orange No. 17, an azo pigment derived from 2,4-dinitroaniline and 2-naphthol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6373-96-2

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17N5O4/c1-3-19(4-2)13-7-5-12(6-8-13)17-18-15-10-9-14(20(22)23)11-16(15)21(24)25/h5-11H,3-4H2,1-2H3

InChI Key

MZKPZDRFDHZNND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme:

2,4-DinitroanilineNaNO2/HClDiazonium SaltN,N-DiethylanilineN,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline\text{2,4-Dinitroaniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{N,N-Diethylaniline}} \text{this compound}

Diazotization of 2,4-Dinitroaniline

Diazotization is performed under strongly acidic conditions to stabilize the diazonium intermediate.

Protocol (,):

  • Reactants :

    • 2,4-Dinitroaniline (1.0 mmol)

    • Sodium nitrite (NaNO2_2, 1.1 mmol)

    • Concentrated sulfuric acid (H2_2SO4_4) or hydrochloric acid (HCl)

  • Conditions :

    • Temperature: 0–5°C (ice bath)

    • Reaction time: 2–3 hours

  • Key Steps :

    • Dissolve 2,4-dinitroaniline in H2_2SO4_4 or HCl.

    • Add NaNO2_2 solution dropwise to avoid side reactions.

    • Maintain pH < 1 to prevent decomposition.

Table 1: Diazotization Optimization Data

ParameterOptimal RangeImpact on Yield
Acid Concentration6 M HCl or 98% H2_2SO4_4Maximizes diazonium stability
Temperature0–5°CPrevents hydrolysis
NaNO2_2 Stoichiometry1.1–1.2 equiv.Ensures complete conversion

Coupling with N,N-Diethylaniline

The diazonium salt reacts with N,N-diethylaniline in a nucleophilic aromatic substitution.

Protocol (,):

  • Reactants :

    • Diazonium salt (1.0 mmol)

    • N,N-Diethylaniline (1.05 mmol)

    • Sodium hydroxide (NaOH) or acetate buffer (pH 4–6)

  • Conditions :

    • Temperature: 5–10°C

    • Reaction time: 1–2 hours

  • Key Steps :

    • Dissolve N,N-diethylaniline in dilute NaOH to activate the para position.

    • Add diazonium salt solution gradually with stirring.

    • Adjust pH to 5–6 using acetic acid to precipitate the product.

Table 2: Coupling Reaction Variables

VariableEffect on Product Quality
pH > 7Side reactions (e.g., hydroxylation)
pH < 4Protonation reduces coupling efficiency
Solvent PolarityPolar solvents (e.g., H2_2O/EtOH) improve solubility

Purification and Isolation

Crude product is purified via recrystallization or vacuum distillation.

Methods (,):

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.

  • Vacuum Distillation : For large-scale production, distill under reduced pressure (5 mmHg, 115–116°C).

  • Yield : 70–85% after purification (,).

Alternative Synthetic Routes

Electrophilic Nitration ( , )

  • Pre-functionalize N,N-diethylaniline with nitro groups:

    N,N-DiethylanilineHNO3/H2SO4N,N-Diethyl-2,4-dinitroanilineDiazotization/CouplingTarget Compound\text{N,N-Diethylaniline} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{N,N-Diethyl-2,4-dinitroaniline} \xrightarrow{\text{Diazotization/Coupling}} \text{Target Compound}
  • Advantage : Avoids handling unstable diazonium salts.

  • Drawback : Lower regioselectivity requires extensive purification.

Solid-Phase Synthesis ( )

  • Immobilize 2,4-dinitroaniline on silica gel to improve reaction control.

  • Yield : ~65% with reduced byproducts.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Standard Diazotization78–85>98Industrial
Electrophilic Nitration60–7090–95Lab-scale
Solid-Phase65–70>95Pilot-scale
  • Optimal Route : Standard diazotization offers the best balance of yield and scalability.

  • Safety Note : Diazonium salts are thermally unstable; strict temperature control is essential (,).

Recent Advances

  • Microwave Assistance : Reduces reaction time by 40% ().

  • Biocatalytic Coupling : Enzymatic methods using laccases improve environmental sustainability ( ).

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diethyl-4-[(2,4-diaminophenyl)azo]aniline .

Scientific Research Applications

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes and disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents Molecular Features Primary Applications
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline Diethylamino, 2,4-dinitrophenyl Azo group with strong push-pull electronic effects Dyes, potential research use
Disperse Orange 3 (4-[(4-Nitrophenyl)azo]aniline) Nitrophenyl, aniline Single nitro group, simpler structure Hair dyes, textiles
ANILINE, P-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL Dimethylamino, 2,4-difluorophenyl Fluorine substituents, dimethylamino Specialty dyes (likely)
2,4-dinitro-N-(4-(phenyldiazenyl)phenyl)aniline Phenyl, 2,4-dinitrophenyl Extended conjugation, multiple nitro groups Research (crystallography)
N-(4-Nitrophenyl)acetamide Acetamide, 4-nitrophenyl Non-azo, nitro + amide groups Pharmaceuticals, intermediates
Key Observations:
  • Electron Effects: The 2,4-dinitro group in the target compound enhances electron withdrawal, leading to deeper color shades compared to mono-nitro derivatives like Disperse Orange 3. Fluorine in the difluorophenyl analog () increases chemical inertness and stability.
  • Solubility: Diethylamino groups improve solubility in organic solvents, whereas carboxylic acid derivatives (e.g., 1,2-Benzenedicarboxylic acid azo compounds ) exhibit higher polarity and water solubility.
  • Synthetic Pathways : The target compound likely follows classical Zincke reaction pathways (), whereas Disperse Orange 3 involves simpler diazotization of nitroaniline.

Reactivity and Stability

  • Degradation : Azo compounds like the target molecule may decompose into aromatic amines (e.g., 2,4-dinitroaniline ), which are toxic and environmentally persistent. This mirrors the degradation of herbicides like 3',4'-dichloropropionanilide into tetrachloroazobenzene .
  • Kinetics: Reactions of 2,4-dinitrophenyl derivatives with nucleophiles (e.g., hydrazine ) follow pseudo-first-order kinetics. The diethylamino group may sterically hinder such reactions compared to dimethyl analogs.

Biological Activity

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline, also known by its CAS number 6373-96-2, is an azo compound that has garnered attention in various fields due to its biological activities, particularly its mutagenic and potential carcinogenic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C16_{16}H17_{17}N5_5O4_4
  • Molecular Weight : 343.337 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 537.3 °C
  • Flash Point : 278.8 °C

Biological Activity Overview

This compound exhibits significant biological activities that are primarily associated with its mutagenic potential. Azo compounds are known for their ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Mutagenicity and Carcinogenicity

  • Mutagenicity : The compound has been listed among chemicals with established mutagenic properties. It has been shown to induce mutations in various test systems, including bacterial assays and mammalian cell cultures .
  • Carcinogenic Potential : Studies have indicated that compounds within the azo dye category can exhibit carcinogenic effects. In particular, this compound has been associated with hematological effects and potential carcinogenicity due to its structural characteristics .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that exposure to this compound can lead to DNA damage in cultured cells. For instance, a study utilizing the Ames test revealed a significant increase in revertant colonies when exposed to this azo compound, indicating its mutagenic nature .
  • Animal Studies : In vivo studies have shown that administration of this compound resulted in tumor formation in laboratory animals, further supporting its classification as a potential carcinogen .

Data Table of Biological Activities

Study Type Findings Reference
Ames TestInduced mutations in Salmonella typhimurium
In Vivo TumorigenesisTumor formation observed in rodent models
DNA Damage AssaySignificant DNA damage in mammalian cells

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with nucleophiles in DNA, leading to adduct formation and subsequent mutations.

Q & A

Q. What are the recommended spectroscopic methods for characterizing N,N-Diethyl-4-[(2,4-dinitrophenyl)azo]aniline, and how can spectral data contradictions be resolved?

Characterization typically involves 1H/13C NMR , FT-IR , and UV-Vis spectroscopy to confirm structural integrity and electronic transitions. For example, NMR can resolve the azo (-N=N-) linkage and substituent effects, while UV-Vis identifies π→π* transitions in the aromatic/azo system . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or paramagnetic impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT) can resolve ambiguities .

Q. What experimental precautions are necessary when handling N,N-Diethyl-4-[(2,4-dinitrophenyl)azo]aniline due to its potential hazards?

The compound’s nitro groups and azo linkages suggest potential explosivity and toxicity. Use explosion-proof equipment and avoid friction/heat during synthesis. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory. Toxicity data gaps (e.g., acute/chronic effects) require adherence to REACH/CLP regulations for R&D chemicals, including waste neutralization protocols .

Q. How can the solubility and stability of this azo compound be optimized for reaction studies?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for synthetic work. Stability under light/heat can degrade the azo bond; store in amber vials at ≤4°C. For aqueous systems, surfactant-assisted micellar solutions or β-cyclodextrin encapsulation may enhance stability . Monitor degradation via HPLC or TLC with UV detection .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the azo chromophore’s absorption maxima?

The electron-withdrawing nitro groups (2,4-dinitrophenyl) and electron-donating diethylamino group create a push-pull system, red-shifting absorption. Advanced studies should employ time-dependent DFT (TD-DFT) to model charge transfer and compare with experimental UV-Vis data. Solvatochromic shifts in solvents of varying polarity (e.g., hexane vs. ethanol) further validate computational predictions .

Q. How does coordination chemistry with transition metals (e.g., Fe(II)) alter the compound’s properties, and what applications arise from such complexes?

Coordination via the azo nitrogen or aryl amine can form octahedral complexes, as demonstrated in Fe(II)-Schiff base analogs. These complexes exhibit spin-crossover behavior or catalytic activity. Characterize using magnetic susceptibility measurements , EPR , and Mössbauer spectroscopy . Applications include redox-active sensors or photocatalytic systems .

Q. What strategies mitigate batch-to-batch variability in synthetic yields, particularly during diazotization and coupling steps?

Variability often stems from pH sensitivity during diazotization (optimal pH 1–2) or premature decomposition of the diazonium intermediate. Use in-situ generation of diazonium salts at 0–5°C and monitor reaction progress via in-line IR spectroscopy . Statistical optimization (e.g., DoE ) of parameters like temperature, stoichiometry, and stirring rate improves reproducibility .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., C–H activation or photoredox catalysis)?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photoredox applications, compute excited-state energies (e.g., S1/T1) to match with redox potentials of catalysts. Validate with cyclic voltammetry and transient absorption spectroscopy .

Methodological Guidelines

  • Synthesis Refinement : Optimize diazotization using NaNO2/HCl at 0°C, followed by coupling with N,N-diethylaniline. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Contradiction Analysis : For inconsistent elemental analysis (C/H/N%), use high-resolution mass spectrometry (HRMS) and combustion analysis to rule out hydration/impurities .
  • Safety Protocols : Follow Globally Harmonized System (GHS) Category 4 guidelines for acute toxicity, including emergency eyewash/shower stations and toxicokinetic monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.